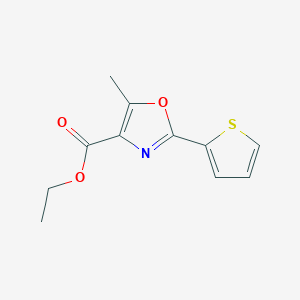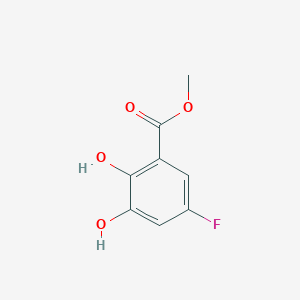
Bis(4-methoxybenzoyl) peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxybenzoyl) peroxide: is an organic peroxide compound with the chemical formula C16H14O6 . It is known for its role as a radical initiator in polymerization reactions and is used in various industrial applications due to its ability to decompose and generate free radicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(4-methoxybenzoyl) peroxide can be synthesized through the reaction of 4-methoxybenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions to ensure the stability of the peroxide.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure the product’s consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-methoxybenzoyl) peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers.
Common Reagents and Conditions:
Decomposition: The compound decomposes under heat or light to produce .
Polymerization: In the presence of monomers like or , the generated radicals initiate polymerization, leading to the formation of polymers.
Major Products: The major products of the decomposition of this compound are 4-methoxybenzoic acid and carbon dioxide . In polymerization reactions, the primary products are various types of polymers depending on the monomers used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-methoxybenzoyl) peroxide is widely used as a radical initiator in the synthesis of polymers. It is also employed in organic synthesis for the generation of radicals in various chemical reactions.
Biology and Medicine: In biological research, this compound is used to study radical-induced processes and their effects on biological systems. Its ability to generate radicals makes it a useful tool in understanding oxidative stress and related phenomena.
Industry: The compound is used in the production of plastics, resins, and other polymeric materials. Its role as a radical initiator is crucial in the manufacturing processes of these materials, ensuring efficient polymerization and high-quality end products.
Mecanismo De Acción
The mechanism of action of bis(4-methoxybenzoyl) peroxide involves its decomposition to generate 4-methoxybenzoyloxyl radicals . These radicals can initiate chain reactions, particularly in polymerization processes. The molecular targets are typically the double bonds in monomers, which react with the radicals to form polymer chains.
Comparación Con Compuestos Similares
- Benzoyl peroxide
- Bis(4-methylbenzoyl) peroxide
- Diacetyl peroxide
Comparison: Bis(4-methoxybenzoyl) peroxide is unique due to the presence of methoxy groups on the benzoyl rings, which can influence its reactivity and stability. Compared to benzoyl peroxide, it may offer different decomposition rates and radical generation efficiencies, making it suitable for specific applications where controlled radical generation is required.
Propiedades
Número CAS |
849-83-2 |
|---|---|
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
(4-methoxybenzoyl) 4-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O6/c1-19-13-7-3-11(4-8-13)15(17)21-22-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
Clave InChI |
KDFRADWZKMRRPJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)

![2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)




![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)
